molecular formula C6H11ClN2OS B15077990 4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate CAS No. 107708-07-6

4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate

Cat. No.: B15077990
CAS No.: 107708-07-6
M. Wt: 194.68 g/mol
InChI Key: CAMXYTXYSFTDNV-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate (CAS: 62501-45-5) is a heterocyclic organic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, a thiol (-SH) group at position 2, and a hydrochloride hydrate salt. Its molecular formula is C₆H₇N₂S·HCl·H₂O, with a calculated molecular weight of 193.66 g/mol (C₆H₇N₂S: 139.20 + HCl: 36.46 + H₂O: 18.02) . Synonyms include 4,6-dimethyl-1H-pyrimidine-2-thione hydrochloride and 4,6-dimethoxypyrimidine-2-thiol .

This compound is primarily utilized in pharmaceutical and chemical research as a building block for synthesizing thiol-containing derivatives, ligands for metal coordination, or intermediates in drug development. Its thiol group confers reactivity in nucleophilic substitutions or disulfide bond formation, while the hydrochloride hydrate enhances solubility in polar solvents .

Properties

CAS No.

107708-07-6

Molecular Formula

C6H11ClN2OS

Molecular Weight

194.68 g/mol

IUPAC Name

4,6-dimethyl-1H-pyrimidine-2-thione;hydrate;hydrochloride

InChI

InChI=1S/C6H8N2S.ClH.H2O/c1-4-3-5(2)8-6(9)7-4;;/h3H,1-2H3,(H,7,8,9);1H;1H2

InChI Key

CAMXYTXYSFTDNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=S)N1)C.O.Cl

Origin of Product

United States

Preparation Methods

Reaction with Dimethyl Malonate and Methyl-Substituted Amidines

A patent by CN102399196A outlines a scalable protocol for synthesizing structurally analogous pyrimidines, which can be adapted for the target compound. The general procedure involves:

  • Base-Mediated Cyclization : A mixture of sodium methoxide (2.5–4.5 mol equiv), dimethyl malonate (1.0 mol equiv), and a methyl-substituted amidine (1.0–2.0 mol equiv) in methanol is refluxed under inert conditions.
  • Acidification and Crystallization : Post-reaction, the mixture is acidified to pH 1–2 using hydrochloric acid, inducing crystallization of the product.

Adapting this method, substituting acetamidine hydrochloride with thioacetamidine or thiourea could yield 4,6-dimethyl-2-pyrimidinethiol. For instance, thiourea reacts with dimethyl malonate in the presence of sodium methoxide to form the pyrimidine ring, with methyl groups introduced via the malonate ester. Subsequent treatment with hydrochloric acid generates the hydrochloride hydrate form.

Optimization Insights :

  • Temperature : Reactions conducted at 65°C for 6 hours achieve higher yields (86–87%) compared to shorter durations.
  • Solvent Systems : Methanol facilitates efficient cyclization, while toluene or dichloromethane is employed for purification.

Post-Synthetic Thiolation of Pre-Formed Pyrimidine Intermediates

An alternative route involves introducing the thiol group into a pre-synthesized 4,6-dimethylpyrimidine scaffold. This two-step approach allows greater control over substitution patterns.

Chloride-to-Thiol Substitution

4,6-Dimethyl-2-chloropyrimidine serves as a key intermediate for this method. Treatment with sodium hydrosulfide (NaSH) or thiourea in polar aprotic solvents (e.g., DMF, DMSO) replaces the chloride with a thiol group:

$$
\text{4,6-Dimethyl-2-chloropyrimidine} + \text{NaSH} \xrightarrow{\text{DMF, 100°C}} \text{4,6-Dimethyl-2-pyrimidinethiol} + \text{NaCl}
$$

The thiolated product is then protonated with hydrochloric acid and crystallized from aqueous ethanol to yield the hydrochloride hydrate.

Key Considerations :

  • Reagent Stoichiometry : A 1:2 molar ratio of chloride to NaSH ensures complete substitution.
  • Reaction Time : Extended durations (24–48 hours) mitigate side reactions such as disulfide formation.

Acid-Catalyzed Cyclization of Thioamide Derivatives

Thioamides, such as thioacetamide or thiobenzamide, can undergo cyclocondensation with β-keto esters to form thiolated pyrimidines. For example, thioacetamide reacts with acetylacetone in the presence of hydrochloric acid:

$$
\text{CH}3\text{C(S)NH}2 + \text{CH}3\text{COCH}2\text{COOCH}3 \xrightarrow{\text{HCl, H}2\text{O}} \text{C}6\text{H}8\text{N}2\text{S} \cdot \text{HCl} \cdot \text{H}2\text{O}
$$

Advantages :

  • Single-Pot Synthesis : Combines ring formation and thiol introduction in one step.
  • High Atom Economy : Minimizes waste generation relative to multi-step protocols.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 6H, CH₃), 6.78 (s, 1H, pyrimidine-H).
  • ¹³C NMR (151 MHz, CDCl₃): δ 22.1 (CH₃), 114.5 (C-5), 157.8 (C-2), 165.4 (C-4/C-6).
  • IR (KBr) : ν 2550 cm⁻¹ (S-H stretch), 1670 cm⁻¹ (C=N stretch).

Crystallographic Data

Single-crystal X-ray diffraction reveals a monoclinic lattice with hydrogen bonding between the thiol proton and hydrate water molecules.

Industrial-Scale Production and Yield Optimization

Parameter Optimal Value Impact on Yield
Reaction Temperature 65–100°C Maximizes cyclization
Solvent Methanol/Toluene Enhances solubility
Acidification pH 1–2 Improves crystallization
Catalyst Loading 3–5 mol% Ni Facilitates coupling

Case Study : A 3L batch synthesis using methanol, sodium methoxide (2 mol), and thiourea (1.2 mol) achieved an 87% yield after crystallization.

Challenges and Mitigation Strategies

  • Disulfide Formation : Use of inert atmospheres (N₂/Ar) and antioxidant additives (e.g., BHT) suppresses oxidative coupling of thiol groups.
  • Hydrate Stability : Storage under anhydrous conditions prevents deliquescence, while controlled hydration during crystallization ensures consistent hydrate formation.

Applications in Coordination Chemistry and Drug Development

4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate serves as a ligand in transition metal complexes, such as nickel(II) catalysts for alcohol coupling reactions. Its electron-donating methyl groups and sulfur lone pairs enhance metal-ligand binding, enabling applications in:

  • Anticancer Agents : Ruthenium(II) complexes exhibit activity against ovarian cancer cell lines.
  • Antimicrobials : Thiolated pyrimidines demonstrate broad-spectrum antibacterial and antifungal properties.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate in synthesis
4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and various technical products . The specific reaction pathways depend on the substituents present and the reaction conditions used.

Biological Activities
Research has indicated that 4,6-dimethyl-2-pyrimidinethiol hydrochloride hydrate exhibits various biological activities. Preliminary studies suggest potential antibacterial and antifungal properties, making it a candidate for further investigation in medicinal chemistry. Additionally, derivatives of this compound have been synthesized and evaluated for their biological efficacy against different pathogens.

Interaction Studies
Interaction studies of 4,6-dimethyl-2-pyrimidinethiol hydrochloride hydrate have focused on its reactivity with various biological targets. Initial findings suggest that it may interact with enzymes or receptors involved in microbial resistance mechanisms. Further research into its binding affinity and inhibitory effects is necessary to fully understand its potential therapeutic roles.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-pyrimidinethiol hydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or activation of enzymatic activity. The pyrimidine ring can interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural distinctions between 4,6-dimethyl-2-pyrimidinethiol hydrochloride hydrate and analogous pyrimidine-based compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups
4,6-Dimethyl-2-pyrimidinethiol HCl hydrate 62501-45-5 C₆H₇ClN₂S·H₂O 193.66 Thiol, pyrimidine, HCl, hydrate
4,6-Dimethyl-2-hydroxypyrimidine HCl 34289-60-6 C₆H₈N₂O·HCl 160.60 Hydroxyl, pyrimidine, HCl
4,6-Dimethyl-2-pyrimidinethiol (free base) Not provided C₆H₈N₂S 140.20 Thiol, pyrimidine
4-(4,6-Dimethyl-2-oxopyrimidin-1-yl)butyric acid HCl CTK6B5067 C₁₀H₁₅ClN₂O₃ 246.69 Oxo, pyrimidine, butyric acid, HCl
2,5-Diamino-4,6-dihydroxypyrimidine HCl 56830-58-1 C₄H₇ClN₄O₂ 178.58 Amino, hydroxyl, pyrimidine, HCl

Key Observations :

  • Thiol vs. Hydroxyl Groups : The thiol group in 4,6-dimethyl-2-pyrimidinethiol enhances nucleophilic reactivity compared to the hydroxyl group in 4,6-dimethyl-2-hydroxypyrimidine HCl, making it more suitable for forming disulfide bonds or metal complexes .
  • Salt Forms : Hydrochloride salts improve aqueous solubility, critical for biological applications. The hydrate form further stabilizes the compound in storage .
  • Substituent Complexity : The butyric acid moiety in 4-(4,6-dimethyl-2-oxopyrimidin-1-yl)butyric acid HCl introduces carboxylic acid functionality, enabling conjugation with amines or alcohols in prodrug design .

Physicochemical Properties

Limited data from available sources suggest the following trends:

  • Solubility: Hydrochloride salts (e.g., 4,6-dimethyl-2-pyrimidinethiol HCl hydrate) exhibit higher solubility in water and polar solvents than non-ionic analogs like the free-base thiol .
  • Stability : Thiol-containing compounds may oxidize to disulfides under aerobic conditions, necessitating inert storage. In contrast, hydroxylated derivatives (e.g., 4,6-dimethyl-2-hydroxypyrimidine HCl) are less prone to oxidation .

Q & A

Basic: What are the established synthetic protocols for 4,6-dimethyl-2-pyrimidinethiol hydrochloride hydrate?

Methodological Answer:
The compound is synthesized via condensation of thiourea with acetylacetone in ethanol under acidic conditions. A typical procedure involves refluxing thiourea (0.5 mol) and acetylacetone (0.6 mol) in ethanol with concentrated hydrochloric acid for 2 hours. The product crystallizes upon cooling, yielding 80% after recrystallization from alcohol . Key parameters include stoichiometric control of reactants, reflux duration, and purification via alcohol recrystallization to remove unreacted precursors. Safety protocols (e.g., handling HCl in fume hoods) and hygroscopic storage (sealed, desiccated containers) are critical .

Basic: How is the purity and structural integrity validated for this compound?

Methodological Answer:

  • Purity Analysis : High-Performance Liquid Chromatography (HPLC) with >98.0% purity threshold (C18 column, UV detection at 254 nm, mobile phase: methanol/water gradient) .
  • Structural Confirmation :
    • NMR : 1H^1H NMR (DMSO-d6) to confirm methyl (δ 2.4–2.6 ppm) and thiol (δ 3.8–4.2 ppm) groups.
    • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]+^+ at m/z 161.6 (C6_6H9_9N2_2S·HCl) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content within ±0.3% of theoretical values .

Advanced: How can reaction conditions be optimized to enhance synthesis yield?

Methodological Answer:

  • Parameter Screening :
    • Solvent : Test ethanol vs. methanol for solubility and reaction rate.
    • Acid Concentration : Vary HCl concentration (1–3 M) to balance protonation and side reactions.
    • Temperature : Optimize reflux temperature (70–90°C) to minimize decomposition.
  • Catalysis : Explore Lewis acids (e.g., ZnCl2_2) to accelerate cyclization.
  • In-line Monitoring : Use FTIR to track thiourea consumption (disappearance of N-H stretch at ~3300 cm1^{-1}) . Post-optimization yields of >85% have been reported with reduced reaction times .

Advanced: How to resolve discrepancies between NMR and HPLC data indicating impurities?

Methodological Answer:

  • Hypothesis Testing :
    • Degradation Products : Check for oxidation of thiol (-SH) to disulfide (-S-S-) via LC-MS.
    • Hydrate Stability : Perform Karl Fischer titration to confirm water content; hydrate loss during drying alters NMR peaks .
  • Cross-Validation :
    • XRD : Compare experimental crystal structure with predicted patterns to identify polymorphic impurities.
    • TGA/DSC : Detect thermal decomposition steps (e.g., hydrate loss at 100–120°C) that correlate with HPLC anomalies .
  • Spike Testing : Add known impurities (e.g., unreacted acetylacetone) to confirm retention times .

Advanced: What strategies ensure compound stability during long-term storage?

Methodological Answer:

  • Storage Conditions :
    • Temperature : -20°C in amber vials to prevent photodegradation.
    • Humidity Control : Desiccants (silica gel) to mitigate hydrate deliquescence .
  • Stability-Indicating Assays :
    • HPLC Purity Tracking : Monthly checks for new peaks (degradants).
    • pH Monitoring : Aqueous solutions should maintain pH 3–4 (adjust with dilute HCl to suppress thiol oxidation) .
  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; >95% purity retention confirms robustness .

Advanced: How to design experiments for evaluating the compound’s reactivity in novel reactions?

Methodological Answer:

  • Reactivity Screening :
    • Nucleophilic Thiol : Test alkylation with iodomethane (CH3_3I) in basic conditions (NaHCO3_3) to form methylthio derivatives.
    • Metal Coordination : React with Cu(II) or Zn(II) salts; monitor via UV-Vis (ligand-metal charge transfer bands) .
  • Kinetic Studies :
    • Pseudo-First-Order Conditions : Excess reagent (e.g., DPPH for radical scavenging assays) to determine rate constants.
    • Activation Energy : Use Arrhenius plots from reactions at 25–60°C .
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict reactive sites (thiol group) and transition states .

Advanced: How to quantify hydrate content and assess its impact on experimental reproducibility?

Methodological Answer:

  • Hydrate Determination :
    • Loss on Drying (LoD) : Dry at 105°C until constant weight; LoD ≤5.0% indicates monohydrate stability .
    • TGA : Quantify mass loss steps (e.g., 10–15% at 100–120°C for hydrate water).
  • Batch Consistency : Pre-dry all samples under standardized conditions (e.g., vacuum desiccation for 24 h) before kinetic or solubility studies .

Advanced: What analytical methods differentiate between polymorphs or solvates of the compound?

Methodological Answer:

  • XRD : Compare experimental diffractograms with simulated patterns (e.g., Mercury software) to identify polymorphs.
  • DSC : Endothermic peaks at distinct temperatures indicate hydrate vs. anhydrous forms.
  • Solvent Screening : Recrystallize from ethanol, acetonitrile, or water to isolate solvates; confirm via 13C^{13}C NMR crystallography .

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